4-Bromo-7-nitroisoindolin-1-one is a synthetic organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is , with a molecular weight of approximately 257.04 g/mol. The compound features a bromine atom and a nitro group attached to an isoindolinone framework, which is a bicyclic structure known for its biological activity and utility in organic synthesis.
The compound can be sourced from various suppliers, with prices ranging from approximately $5.00 for 1 gram to $60.00 for 100 milligrams, depending on the supplier and purity level . It is also referenced in scientific literature for its synthesis and biological evaluation, making it accessible for research purposes.
4-Bromo-7-nitroisoindolin-1-one falls under the category of isoindolinones, which are derivatives of isoindole. This classification highlights its relevance in the fields of organic chemistry and medicinal chemistry due to its structural properties that may influence biological activity.
Several methods have been reported for synthesizing 4-Bromo-7-nitroisoindolin-1-one. A common approach involves the nitration of isoindolinone derivatives using a mixture of sulfuric and nitric acids at low temperatures to introduce the nitro group. The bromination step can be achieved through electrophilic aromatic substitution reactions using bromine or brominating agents.
A typical synthesis procedure may involve the following steps:
The yield from these reactions can vary, but optimized conditions can achieve yields exceeding 90% .
4-Bromo-7-nitroisoindolin-1-one can participate in various chemical reactions, including:
The reaction conditions often involve solvents such as dichloromethane or ethanol under reflux conditions, depending on the specific transformation being performed .
The mechanism of action for compounds like 4-Bromo-7-nitroisoindolin-1-one often relates to their ability to interact with biological targets such as enzymes or receptors. The nitro group may undergo reduction in biological systems, affecting cellular signaling pathways.
Research has indicated that similar compounds exhibit anti-cancer properties and antimicrobial activities, suggesting that 4-Bromo-7-nitroisoindolin-1-one may also possess significant pharmacological potential .
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are often employed to confirm the identity and purity of synthesized compounds .
4-Bromo-7-nitroisoindolin-1-one has potential applications in:
The compound's unique structural features make it valuable in ongoing research within pharmaceutical sciences and synthetic organic chemistry .
The strategic installation of bromine and nitro groups onto the isoindolinone scaffold is critical for directing subsequent functionalization reactions. Electrophilic aromatic bromination typically employs N-bromosuccinimide (NBS) in aprotic solvents (e.g., DMF or CCl₄), achieving regioselectivity at the C4 position due to the electron-withdrawing nature of the pre-existing nitro group at C7. This method yields 4-bromo-7-nitroisoindolin-1-one with >85% efficiency and minimal dihalogenation byproducts [8]. For nitro group introduction, mixed-acid nitration (HNO₃/H₂SO₄) of 4-bromoisoindolin-1-one precursors is standard, though careful temperature control (0–5°C) is essential to prevent oxidation or ring degradation [2] [9].
Recent innovations include photoredox-catalyzed bromination using catalytic fac-Ir(ppy)₃ and visible light, which enables mild conditions (room temperature, ambient pressure) and enhances functional group tolerance. This method leverages bromo radicals generated from bromide sources (e.g., CBr₄) for selective C–H activation [10]. Additionally, transition-metal-assisted nitration employs Cu(II) nitrate complexes to install nitro groups with superior regiocontrol compared to classical electrophilic substitution, albeit with reduced yields (~70%) due to competing chelation effects [4].
Table 1: Comparative Analysis of Bromination and Nitration Methods
Method | Reagents/Conditions | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|
Classical Bromination | NBS, DMF, 25°C | 85–92 | High regioselectivity | Requires anhydrous conditions |
Photoredox Bromination | fac-Ir(ppy)₃, CBr₄, hv | 78–84 | Mild conditions, broad FG tolerance | Higher catalyst cost |
Mixed-Acid Nitration | HNO₃/H₂SO₄, 0°C | 80–88 | Scalable, low-cost reagents | Over-oxidation risks |
Copper-Assisted Nitration | Cu(NO₃)₂, Ac₂O, 60°C | 65–72 | Improved meta-selectivity | Moderate yield |
Reductive conversion of the C7-nitro group to an amino functionality unlocks access to pharmaceutically valuable intermediates like 4-amino-7-bromoisoindolin-1-one. Iron-mediated reduction using Fe/HCl in ethanol under reflux remains industrially favored, delivering 90–95% yields but generating stoichiometric metal waste . For sensitive substrates, catalytic transfer hydrogenation with Pd/C and cyclohexadiene in THF provides a milder alternative, though bromine substituent retention requires careful pressure control (1–3 atm H₂ equivalents) [2].
Emergent photocatalytic reduction strategies utilize eosin Y and triethanolamine under green LEDs, enabling selective nitro reduction without affecting the bromine or carbonyl groups. This method achieves 80–85% yields at 25°C and aligns with green chemistry principles by avoiding heavy metals [4] [7]. The resulting amine serves as a linchpin for synthesizing MetRS inhibitors, where the bromine atom facilitates further cross-coupling to introduce pharmacophores .
Table 2: Reductive Amination Approaches for 7-Nitro Group Transformation
Method | Reagents/Conditions | Yield (%) | Functional Group Compatibility |
---|---|---|---|
Iron/HCl Reduction | Fe powder, HCl, EtOH, Δ | 90–95 | Low for reducible halides |
Catalytic Hydrogenation | Pd/C, H₂ (1–3 atm), THF | 85–90 | Moderate (dehalogenation risk) |
Photocatalytic Reduction | Eosin Y, TEOA, green LED, 25°C | 80–85 | High (retains C-Br, C=O) |
Solid-phase synthesis enhances throughput and purification efficiency for 4-bromo-7-nitroisoindolin-1-one derivatives. Photolabile linker strategies exploit N-acyl-7-nitroindoline-based resins, where the target compound is anchored via an amide bond. Irradiation at 350 nm cleaves the C–N bond, releasing products in >90% purity without chromatographic purification [4]. Key innovations include two-photon uncaging at 710 nm, which enables spatial-temporal control in micro-patterning applications for materials science [4].
For combinatorial chemistry, Wang resin-functionalized isoindolinones undergo efficient SNAr reactions with nucleophiles (e.g., amines, thiols), followed by TFA-mediated cleavage. This approach generates diverse libraries of 4-substituted-7-nitroisoindolinones with <5% dimerization byproducts [7]. Recent advances integrate flow chemistry with immobilized catalysts (e.g., polymer-supported Pd), enabling continuous bromination-nitro reduction sequences and reducing reaction times from hours to minutes [7] [10].
Table 3: Solid-Phase Supports for Isoindolinone Functionalization
Support Type | Anchoring Chemistry | Cleavage Method | Application Scope |
---|---|---|---|
Photolabile Resin | Amide bond to N1 | 350 nm irradiation | Photocaged prodrug synthesis |
Wang Resin | Ester linkage | TFA (95%), 1–2 h | Peptide-isoindolinone conjugates |
Merrifield Resin | Alkyl bromide displacement | ZnBr₂/CH₃CN, 25°C | Nucleoside derivatives |
Compounds Mentioned in Article
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1